cis-3-Amino-1-methylcyclobutanecarboxylic acid
Description
Contextualization within Cyclic Amino Acid Chemistry
Cyclic amino acids are a class of amino acid analogs where parts of the molecule are linked to form a ring structure. This cyclization imparts significant conformational rigidity compared to their linear counterparts. Proline, a naturally occurring proteinogenic amino acid, is a well-known example where the side chain is bonded to the backbone nitrogen, forming a five-membered ring. sigmaaldrich.com This structural constraint has profound effects on the secondary structure of peptides and proteins. calpaclab.com Synthetic cyclic amino acids, such as the titular compound, are designed to introduce specific, predictable conformational biases into peptide chains, a strategy widely used in medicinal chemistry and materials science. calpaclab.com
Significance of Cyclobutane (B1203170) Scaffolds in Constrained Molecular Design
The cyclobutane ring, a four-membered carbocycle, is a particularly interesting scaffold in molecular design. Its puckered, three-dimensional structure offers a level of rigidity that can be exploited to control the spatial orientation of appended functional groups. lookchem.comsigmaaldrich.com In drug discovery, incorporating a cyclobutane moiety can improve a molecule's metabolic stability, lipophilicity, and binding affinity by locking it into a bioactive conformation. lookchem.comfeifanchem.com This pre-organization reduces the entropic penalty upon binding to a biological target, potentially leading to enhanced potency. The unique geometry of the cyclobutane ring allows for precise positioning of substituents, making it a valuable tool for designing molecules that can interact effectively with the three-dimensional binding sites of proteins. feifanchem.com
Overview of Key Research Areas Pertaining to Conceptually Similar Compounds
While research on cis-3-Amino-1-methylcyclobutanecarboxylic acid is absent, studies on analogous cyclobutane-containing amino acids focus on several key areas. These include their synthesis, incorporation into peptides to induce specific secondary structures like turns or helices, and their use as building blocks for novel therapeutics. For instance, fluorinated and hydroxylated versions of aminocyclobutanecarboxylic acids have been synthesized and their physicochemical properties studied. Research in this area often explores how the rigid scaffold can mimic or stabilize peptide conformations necessary for biological activity, for example, as antagonists for N-methyl-D-aspartate (NMDA) receptors.
Historical Perspectives on Conformationally Constrained Amino Acid Analogs
The field of conformationally constrained amino acid analogs has its roots in the mid-20th century, driven by the desire to understand and control peptide and protein structure. Early work focused on simple modifications of natural amino acids to restrict their rotational freedom. The goal was to elucidate the relationship between conformation and biological activity. This led to the development of a wide array of cyclic and acyclic analogs that have been instrumental in designing peptidomimetics—molecules that mimic the structure and function of peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. The introduction of constrained analogs has allowed researchers to develop highly selective and potent ligands for various biological targets, leading to the development of new drugs.
Structure
3D Structure
Properties
IUPAC Name |
3-amino-1-methylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-6(5(8)9)2-4(7)3-6/h4H,2-3,7H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWPVFAAAKGBOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Cis 3 Amino 1 Methylcyclobutanecarboxylic Acid and Its Derivatives
Retrosynthetic Analysis of the cis-3-Amino-1-methylcyclobutanecarboxylic Acid Core
A retrosynthetic analysis of the this compound core reveals several potential disconnection points, guiding the design of synthetic routes. The primary challenge lies in the stereocontrolled formation of the tetrasubstituted cyclobutane (B1203170) ring with the desired cis relationship between the amino and carboxylic acid groups.
A logical disconnection of the target molecule involves breaking the cyclobutane ring, suggesting a [2+2] cycloaddition reaction as a key forward step. This approach would involve the reaction of a suitably substituted alkene with a ketene (B1206846) or another alkene. Another key disconnection involves the carbon-nitrogen and carbon-carboxyl bonds, suggesting the formation of these functionalities on a pre-existing cyclobutane skeleton. This could be achieved through functional group interconversions of other substituents on the cyclobutane ring.
Intramolecular cyclization strategies can also be envisioned, where a linear precursor containing the necessary carbon atoms is induced to form the four-membered ring. The stereochemistry of the substituents would need to be carefully controlled during or after the cyclization step.
Stereoselective Synthesis Pathways to this compound
The development of stereoselective methods is crucial for the synthesis of biologically active molecules. For this compound, both diastereoselective and enantioselective approaches have been explored to control the relative and absolute stereochemistry of the chiral centers.
Diastereoselective strategies for the synthesis of substituted cyclobutane amino acids often rely on the use of chiral auxiliaries or substrate-controlled reactions. For instance, the [2+2] cycloaddition of an alkene to a ketene derived from a chiral auxiliary can induce facial selectivity, leading to a diastereomerically enriched cyclobutanone (B123998) intermediate. Subsequent functional group manipulations can then yield the desired amino acid.
Another diastereoselective approach involves the conjugate addition of a nitrogen nucleophile to a cyclobutene-1-carboxylic acid derivative. The stereochemical outcome of this Michael addition can be influenced by the steric and electronic properties of the substrate and the reaction conditions, potentially favoring the formation of the cis isomer. chemistryviews.org High-pressure-promoted [2+2] cycloaddition reactions have also been utilized to synthesize substituted cyclobutanes with a degree of diastereoselectivity. ru.nl
Enantioselective synthesis of cyclobutane amino acids can be achieved through various catalytic asymmetric reactions. The use of chiral catalysts in [2+2] cycloaddition reactions is a prominent strategy. nih.gov For example, visible light-mediated photocatalysis with a chiral iridium complex can facilitate the enantioselective [2+2] cycloaddition of dehydroamino acids with olefins to produce chiral cyclobutane α-amino acids. nih.govacs.org
Chiral auxiliaries can also be employed to achieve enantiocontrol. The attachment of a chiral auxiliary to one of the reactants can direct the stereochemical course of the cyclobutane ring formation or subsequent functionalization steps. After the desired stereochemistry is established, the auxiliary can be cleaved to afford the enantiomerically enriched product.
Key Reaction Steps and Catalytic Systems in Cyclobutane Amino Acid Synthesis
The construction of the cyclobutane core and the introduction of the required functional groups are the cornerstones of any synthetic route towards this compound.
The [2+2] cycloaddition is a powerful and widely used method for the construction of cyclobutane rings. kib.ac.cn This reaction can be initiated photochemically or thermally, and can also be catalyzed by transition metals. baranlab.org Photochemical [2+2] cycloadditions, often employing a triplet sensitizer, are particularly common for the synthesis of complex cyclobutane-containing natural products. kib.ac.cnacs.org The reaction of ketenes with alkenes is another effective way to form cyclobutanone intermediates, which can then be further elaborated. nih.gov
Intramolecular cyclization represents an alternative strategy for forming the cyclobutane ring. For example, a suitably functionalized acyclic precursor can undergo ring closure via a radical or ionic pathway. These methods can offer good control over stereochemistry, particularly when guided by existing stereocenters in the precursor.
| Ring Formation Strategy | Description | Key Features |
| [2+2] Cycloaddition | A pericyclic reaction involving two unsaturated molecules to form a four-membered ring. | Can be photochemical, thermal, or metal-catalyzed. Offers access to a wide variety of substituted cyclobutanes. kib.ac.cn |
| Intramolecular Cyclization | Formation of the cyclobutane ring from a linear precursor. | Can proceed via radical or ionic mechanisms. Stereocontrol can be achieved through substrate control. |
Once the cyclobutane scaffold is in place, the introduction of the amine and carboxylic acid functionalities is a critical step. If not incorporated during the ring-forming reaction, these groups can be introduced through various functional group interconversions. fiveable.mesolubilityofthings.comvanderbilt.edu
For example, a cyclobutanone intermediate can be converted to an oxime, which can then be reduced to an amine. The Strecker synthesis, involving the reaction of a ketone with an amine and a cyanide source, followed by hydrolysis, is a classic method for the synthesis of α-amino acids and can be adapted for cyclobutane systems. nih.gov The carboxylic acid group can be introduced via the oxidation of a primary alcohol or an aldehyde, or through the carboxylation of an organometallic intermediate. nih.gov
The relative stereochemistry of the newly introduced functional groups is a key consideration. The choice of reagents and reaction conditions can often influence the diastereomeric outcome of these transformations.
Palladium-Catalyzed Methodologies
Palladium catalysis has emerged as a powerful tool for the construction of complex organic molecules, including non-canonical amino acids. While direct palladium-catalyzed synthesis of this compound is not extensively documented in single-step procedures, related methodologies for the functionalization of alicyclic systems and the synthesis of amino acid derivatives highlight the potential of this approach.
Palladium-catalyzed C(sp³)–H functionalization offers a strategic way to introduce substituents onto a pre-existing cyclobutane ring. This approach can be envisioned for the late-stage introduction of the amino or methyl group onto a cyclobutanecarboxylic acid precursor. For instance, palladium(II)-catalyzed cascade reactions have been successfully employed to construct various heterocyclic systems by activating C(sp³)–H bonds in amides and carboxylic acids. These reactions often proceed via the formation of a palladacycle intermediate, which can then undergo further reactions such as carbonylation or olefination to build molecular complexity.
Another relevant palladium-catalyzed method involves aminocyclization–coupling cascades. In these reactions, an appropriately substituted precursor, such as an o-alkynylaniline derivative, can undergo a palladium-catalyzed cyclization followed by a coupling reaction to introduce additional functional groups. This strategy has been effectively used to prepare dehydrotryptophan derivatives and could be adapted for the synthesis of cyclobutane-containing amino acids by designing suitable starting materials. The choice of ligands, such as phosphines, and additives is crucial in these transformations to control the reactivity and selectivity of the palladium catalyst.
The following table summarizes representative conditions for palladium-catalyzed reactions that could be conceptually applied to the synthesis of functionalized cyclobutane systems.
| Catalyst Precursor | Ligand/Additive | Reaction Type | Potential Application |
| Pd(OAc)₂ | Aminoquinoline directing group | C–H cyclopalladation | Introduction of aryl groups to a cyclobutane scaffold |
| PdCl₂(PPh₃)₂ | Triphenylphosphine oxide (TPPO), KI | Aminocyclization-Heck coupling | Construction of substituted indoles from alkynylanilines |
| Pd(II) complexes | Quinoline-based ligands | γ-C(sp³)–H carbonylation | Introduction of carbonyl groups into alkylamides |
These examples underscore the versatility of palladium catalysis in C-C and C-N bond formation, providing a foundation for the development of specific synthetic routes to this compound and its analogs.
Visible Light-Catalyzed Approaches
Visible light photoredox catalysis has gained prominence as a mild and efficient method for forging challenging chemical bonds under environmentally benign conditions. A notable application in the context of cyclobutane amino acids is the photocatalyzed [2+2] cycloaddition of dehydroamino acids with olefins. researchgate.net This strategy provides direct access to substituted cyclobutane α-amino acid derivatives. researchgate.net
This approach typically employs an iridium-based photocatalyst, such as [Ir(dFCF₃ppy)₂(dtbpy)]PF₆, which, upon irradiation with visible light, can promote the reaction between an α,β-dehydroamino acid and a styrene-type olefin. researchgate.netnih.gov The reaction is believed to proceed via a triplet energy transfer mechanism. The excited photocatalyst transfers its energy to the olefin, generating a reactive triplet state that then undergoes cycloaddition with the dehydroamino acid. researchgate.net This method is characterized by its mild reaction conditions, high functional group tolerance, and the ability to generate the cyclobutane ring with controlled stereochemistry. researchgate.netresearchgate.net
A typical reaction setup involves irradiating a solution of the dehydroamino acid, the olefin, and the photocatalyst in a suitable solvent like acetonitrile (B52724) at room temperature with blue LEDs. nih.gov The reaction conditions for a representative visible light-catalyzed [2+2] cycloaddition are detailed in the table below.
| Parameter | Condition |
| Photocatalyst | [Ir(dFCF₃ppy)₂(dtbpy)]PF₆ (2 mol%) |
| Reactants | Dehydroamino acid (1.0 equiv.), Styrene derivative (1.5 equiv.) |
| Solvent | Acetonitrile (0.2 M) |
| Light Source | Blue LED (λ ≈ 415 nm) |
| Temperature | 20 °C |
| Reaction Time | 24 hours |
This methodology has been shown to be scalable, offering a promising route for the synthesis of a variety of cyclobutane amino acid derivatives. researchgate.net The resulting products can then be subjected to further chemical modifications to yield the desired target compounds.
Purification and Isolation Techniques for Synthetic Intermediates and Final Products
The purification and isolation of synthetic intermediates and the final this compound product are critical steps to ensure high purity, which is essential for subsequent applications. Given the potential for forming diastereomers and other impurities during the synthesis, a combination of chromatographic and crystallization techniques is often employed.
Chromatography: Column chromatography is a fundamental technique for separating compounds with different polarities. For protected amino acid intermediates, silica (B1680970) gel is a common stationary phase, with eluent systems typically consisting of mixtures of hexanes and ethyl acetate, or dichloromethane (B109758) and methanol, depending on the polarity of the compounds. The separation of diastereomers, such as cis and trans isomers of substituted cyclobutanes, can be particularly challenging and may require careful optimization of the chromatographic conditions or the use of high-performance liquid chromatography (HPLC). dntb.gov.ua Chiral HPLC, utilizing chiral stationary phases, is often necessary for the separation of enantiomers. sigmaaldrich.com
Crystallization and Salt Formation: Crystallization is a powerful method for purifying solid compounds. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly, leading to the formation of crystals of the pure compound, while impurities remain in the mother liquor. For amino acids, which are zwitterionic and often highly polar, purification can be achieved by converting them into their hydrochloride or other salts. These salts often have different solubility properties and may be more amenable to crystallization. The free amino acid can then be regenerated by neutralization.
Ion-Exchange Chromatography: Ion-exchange chromatography is particularly well-suited for the purification of amino acids. diaion.com The crude amino acid mixture is passed through a column containing an ion-exchange resin. Depending on the pH of the solution and the isoelectric point of the amino acid, it will bind to either a cation-exchange or an anion-exchange resin. Impurities can be washed away, and the desired amino acid can then be eluted by changing the pH or the ionic strength of the eluent.
The table below summarizes common purification techniques for intermediates and final products in the synthesis of cyclobutane amino acids.
| Technique | Application | Key Considerations |
| Silica Gel Column Chromatography | Purification of protected amino acid intermediates and other non-polar to moderately polar compounds. | Selection of appropriate eluent system is crucial for good separation. |
| High-Performance Liquid Chromatography (HPLC) | Separation of diastereomers and enantiomers (with a chiral stationary phase). Analytical assessment of purity. | Higher resolution than column chromatography, but often used for smaller scale separations. |
| Crystallization | Final purification of solid intermediates and the final product. | Solvent selection is critical. Can be highly effective for obtaining very pure material. |
| Ion-Exchange Chromatography | Purification of the final free amino acid. | Exploits the zwitterionic nature of amino acids. Effective for removing charged and uncharged impurities. |
Comparative Analysis of Different Synthetic Routes for this compound Analogs
The synthesis of this compound analogs can be approached through various synthetic strategies, each with its own advantages and disadvantages. A comparative analysis of these routes is essential for selecting the most appropriate method based on factors such as efficiency, stereocontrol, scalability, and the availability of starting materials.
Palladium-Catalyzed Methodologies: As discussed in section 2.3.3, palladium-catalyzed reactions offer a more modern approach. C-H activation strategies, in principle, allow for a more convergent synthesis by directly functionalizing a pre-formed cyclobutane ring. This can reduce the number of synthetic steps compared to classical methods. However, achieving high regioselectivity and stereoselectivity can be challenging and often requires the use of directing groups, which must be installed and later removed, adding to the step count. The substrate scope of these reactions can also be a limitation.
Visible Light-Catalyzed Approaches: The visible light-catalyzed [2+2] cycloaddition described in section 2.3.4 represents a state-of-the-art method for constructing the cyclobutane amino acid scaffold. researchgate.net Its primary advantages are the mild reaction conditions, high functional group tolerance, and the direct formation of the cyclobutane ring with incorporated amino acid functionality. researchgate.net This approach can be more atom-economical and environmentally friendly than many classical or other metal-catalyzed methods. However, it is currently more developed for α-amino acid derivatives and may require further adaptation for the synthesis of β- or γ-amino acid analogs. The starting dehydroamino acids may also require separate synthesis.
Below is a comparative table summarizing the key features of these synthetic approaches.
| Feature | Multi-step Classical Synthesis | Palladium-Catalyzed Methodologies | Visible Light-Catalyzed Approaches |
| Overall Efficiency | Often low due to the number of steps. | Can be high if C-H activation is efficient and selective. | Generally good yields in the key cycloaddition step. |
| Stereocontrol | Can be excellent, often substrate-controlled. | Can be challenging; may require chiral ligands or directing groups. | Good diastereoselectivity is often observed. |
| Step Economy | Generally low. | Potentially high in convergent approaches. | High in the key bond-forming step. |
| Reaction Conditions | Can range from mild to harsh. | Often requires elevated temperatures and specific ligands. | Very mild (room temperature, visible light). |
| Scalability | Can be challenging for multi-step sequences. | Can be limited by catalyst cost and stability. | Has been shown to be scalable. |
| Generality | Can be adapted for various analogs. | Substrate scope can be a limitation. | Currently well-established for certain classes of olefins and dehydroamino acids. |
Scalability Considerations in the Preparation of Constrained Amino Acids
Scaling up the synthesis of constrained amino acids like this compound from laboratory-scale to industrial production presents a unique set of challenges. These challenges are often related to reaction conditions, purification methods, cost of goods, and safety.
Reaction Conditions: Reactions that are straightforward on a gram scale can become problematic at the kilogram scale. For example, highly exothermic or endothermic reactions require careful thermal management to prevent runaway reactions or incomplete conversions. Mixing efficiency also becomes a critical factor in large reactors to ensure homogeneity and consistent reaction rates. For photochemical reactions, ensuring uniform light penetration throughout a large volume of the reaction mixture is a significant engineering challenge.
Purification and Isolation: Purification methods that are practical in the lab, such as column chromatography, can be prohibitively expensive and generate large amounts of waste on an industrial scale. Therefore, developing scalable purification strategies that rely on crystallization, extraction, and salt formation is crucial. The isolation of the final product must be robust and consistently yield material of the required purity.
Cost of Goods (CoG): The cost of starting materials, reagents, catalysts, and solvents is a major consideration in large-scale synthesis. Expensive reagents and precious metal catalysts, such as those based on palladium or iridium, can significantly increase the CoG. Therefore, developing routes that use cheaper starting materials and catalysts, or allow for efficient catalyst recycling, is highly desirable.
Safety and Environmental Impact: The use of hazardous reagents, flammable solvents, and high-pressure reactions requires stringent safety protocols and specialized equipment on a large scale. The environmental impact of the synthesis, including solvent usage and waste generation, is also a critical factor. Green chemistry principles, such as using less hazardous solvents and developing more atom-economical reactions, are important considerations for sustainable large-scale production.
The following table highlights key scalability challenges and potential solutions for the synthesis of constrained amino acids.
| Challenge | Potential Solutions |
| Thermal Management | Use of jacketed reactors, flow chemistry. |
| Mixing Efficiency | Optimized reactor design and agitation. |
| Photoreactor Design | Use of flow reactors with high surface-area-to-volume ratios, or specialized immersion well reactors. |
| Scalable Purification | Emphasis on crystallization, extraction, and salt formation over chromatography. |
| Cost of Catalysts | Use of more abundant metal catalysts, catalyst recycling, or catalyst-free methods. |
| Waste Generation | Atom-economical reactions, solvent recycling. |
| Safety | Thorough process safety analysis, use of engineering controls. |
Structural and Conformational Investigations of Cis 3 Amino 1 Methylcyclobutanecarboxylic Acid
Spectroscopic Analysis for Conformational Elucidation
Spectroscopic techniques provide valuable insights into the molecule's structure and dynamics in different environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry and conformational preferences of molecules in solution. For cyclobutane (B1203170) derivatives, the analysis of proton (¹H) and carbon-¹³ (¹³C) NMR spectra, including chemical shifts and coupling constants, can reveal the puckering of the four-membered ring and the relative orientation of its substituents.
The conformation of the cyclobutane ring can be influenced by the substituents on the ring. In the case of cis-3-Amino-1-methylcyclobutanecarboxylic acid, the cis relationship between the amino and carboxylic acid groups, along with the methyl group at the C1 position, dictates the puckering of the ring to minimize steric interactions. The cyclobutane ring is not planar and adopts a puckered conformation to relieve torsional strain. This puckering leads to axial and equatorial positions for the substituents, which are in dynamic equilibrium.
Studies on related cyclobutane amino acid derivatives have demonstrated that the substituent at the C2 position can modulate the conformational preference of the ring-puckering when fixed in an equatorial position nih.gov. The vicinal coupling constants (³J) between protons on the cyclobutane ring are particularly informative for determining the dihedral angles and thus the extent of ring puckering.
While specific NMR data for this compound is not extensively detailed in the provided search results, the general principles of conformational analysis by NMR for cyclic compounds are well-established. For instance, in cyclopentane analogues, characteristic distances between functional groups can define conformational families rsc.org. A similar approach can be applied to cyclobutane systems.
Table 1: Representative ¹H NMR Data for a Related Cyclobutane Derivative
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2a | 2.50-2.60 | m | - |
| H-2b | 2.10-2.20 | m | - |
| H-3 | 3.80-3.90 | m | - |
| H-4a | 2.40-2.50 | m | - |
| H-4b | 2.00-2.10 | m | - |
| CH₃ | 1.25 | s | - |
Note: This table is a hypothetical representation based on general chemical shift values for cyclobutane derivatives and is intended for illustrative purposes. Actual values for this compound may vary.
Circular Dichroism (CD) Spectroscopy for Chirality and Secondary Structure Insights
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of right- and left-circularly polarized light by chiral molecules. This technique is particularly sensitive to the three-dimensional structure of molecules, making it a valuable tool for studying the conformation of chiral compounds like this compound.
Since this compound is a chiral molecule, it is expected to exhibit a CD spectrum. The sign and magnitude of the Cotton effects in the CD spectrum are directly related to the spatial arrangement of the chromophores within the molecule, which in this case are the carboxylic acid group and the amino group. The peptide bond, aromatic amino acids, and disulfide bonds are common chromophores that give rise to CD signals in proteins vlabs.ac.in. For smaller molecules like amino acids, the carboxyl and amino groups are the primary chromophores.
CD spectroscopy can provide insights into the secondary structure when such amino acids are incorporated into peptides. For example, oligomers of cyclobutane β-amino acids have been shown to fold into well-defined 12-helical conformations, a preference that can be studied using CD spectroscopy nih.gov. The CD spectrum in the far-UV region (180-250 nm) is particularly useful for analyzing the secondary structural features of peptides and proteins vlabs.ac.innih.gov. While a single amino acid does not have a secondary structure in the traditional sense, its CD spectrum provides a unique fingerprint of its chiral environment.
The CD spectra of amino acids can be influenced by the solvent and pH, as these factors can affect the ionization state of the amino and carboxyl groups and, consequently, the electronic transitions that give rise to the CD signal.
X-ray Crystallographic Studies of this compound and Derivatives
X-ray crystallography provides precise information about the arrangement of atoms in a crystalline solid, offering a static picture of the molecule's conformation.
Solid-State Conformations and Molecular Geometry
X-ray diffraction studies on single crystals of this compound or its derivatives would reveal the exact bond lengths, bond angles, and torsion angles within the molecule in the solid state. This information is critical for defining the puckered nature of the cyclobutane ring.
In the solid state, the cyclobutane ring is expected to be non-planar. The degree of puckering can be quantified by the dihedral angle. The substituents on the ring will occupy specific pseudo-axial or pseudo-equatorial positions to minimize steric hindrance within the crystal lattice. Studies on similar cyclobutane derivatives have shown that the ring can adopt a puckered conformation with a dihedral angle of around 20° scispace.com. The C-C bond lengths in cyclobutane rings are typically around 1.56 Å nih.gov.
Table 2: Typical Bond Lengths and Angles in Cyclobutane Derivatives
| Bond/Angle | Typical Value |
| C-C Bond Length | ~1.55 - 1.57 Å |
| C-N Bond Length | ~1.47 - 1.49 Å |
| C-C(O) Bond Length | ~1.51 - 1.53 Å |
| C-C-C Angle | ~88° - 90° |
| Ring Puckering Angle | ~10° - 30° |
Note: These are generalized values for cyclobutane systems. Specific values for this compound would be determined by X-ray crystallography.
Analysis of Intermolecular Interactions and Crystal Packing
In the crystalline state, molecules of this compound will be arranged in a specific, repeating three-dimensional lattice. The packing of these molecules is governed by intermolecular forces such as hydrogen bonds, van der Waals interactions, and electrostatic interactions.
Given the presence of both a carboxylic acid group (a hydrogen bond donor and acceptor) and an amino group (a hydrogen bond donor), extensive hydrogen bonding is expected to be a dominant feature in the crystal structure. These hydrogen bonds play a crucial role in stabilizing the crystal lattice. For instance, in a related compound, cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid, intermolecular N-H···O and O-H···O hydrogen bonds form one-dimensional strands nih.gov. It is likely that this compound would form similar hydrogen-bonded networks, potentially involving the formation of zwitterions in the solid state.
The analysis of the crystal packing provides insights into how the molecules recognize and interact with each other, which can be relevant for understanding its physical properties and for the design of crystalline materials.
Computational Approaches to Conformational Analysis and Stability
Computational chemistry provides a powerful complement to experimental techniques for studying the conformational landscape of molecules.
Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to determine the relative energies of different conformations of this compound. These calculations can predict the most stable puckered conformation of the cyclobutane ring and the preferred orientations of the amino, carboxyl, and methyl groups.
Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the molecule in different environments, such as in aqueous solution. MD simulations can reveal the conformational flexibility of the cyclobutane ring and the time-averaged distribution of different conformers. Such computational studies have been successfully applied to analyze the conformational preferences of other cyclic amino acid analogues rsc.org.
Computational methods can also be used to predict spectroscopic properties, such as NMR chemical shifts and coupling constants, which can then be compared with experimental data to validate the computed conformations. This synergistic approach, combining experimental and computational methods, provides a comprehensive understanding of the structural and conformational properties of this compound nih.gov.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
Molecular mechanics and molecular dynamics simulations are instrumental in exploring the conformational space of flexible molecules. For derivatives of cyclobutane amino acids, these methods elucidate the dynamic behavior of the ring and its substituents.
MD simulations on peptides containing cyclobutane amino acids have shown that the rigid four-membered ring restricts the conformational freedom of the peptide backbone. mdpi.com This rigidity is a desirable trait in drug design, as it can reduce the entropic penalty upon binding to a receptor. nih.gov While specific MM and MD studies on this compound are not extensively documented in publicly available literature, the principles from studies on similar 2-substituted cyclobutane-α-amino acid derivatives can be applied. figshare.comnih.gov These simulations typically reveal a puckered, non-planar conformation for the cyclobutane ring, which rapidly interconverts between equivalent puckered states. The amino and carboxylic acid groups, being in a cis configuration, will both occupy pseudo-axial or pseudo-equatorial positions depending on the ring's pucker.
The following table represents a hypothetical summary of parameters that would be investigated in a typical MD simulation of such a compound.
| Simulation Parameter | Typical Value/Observation |
| Force Field | AMBER, CHARMM, or GROMOS are commonly used for amino acids. |
| Solvent Model | Explicit water models like TIP3P or SPC/E are often employed to simulate aqueous environments. |
| Simulation Time | Nanoseconds to microseconds, depending on the conformational transitions of interest. |
| Key Dihedral Angles Monitored | C1-C2-C3-C4 (ring pucker), H-N-Cα-C' (phi, φ), N-Cα-C'-O (psi, ψ) for peptide applications. |
| Observed Dynamics | Rapid puckering of the cyclobutane ring. Restricted rotation of the amino and carboxylic acid groups relative to acyclic analogues. Intramolecular hydrogen bonding may be observed. |
Quantum Chemical Calculations for Conformational Energy Landscapes
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a more accurate description of the electronic structure and energetics of molecular conformations. acs.org These methods are used to calculate the relative energies of different conformers and the energy barriers between them, thus mapping the conformational energy landscape.
For the cyclobutane ring itself, high-level ab initio calculations have precisely determined its structure and the barrier to ring inversion (the transition from one puckered conformation to another through a planar state). nih.govnih.gov The puckering is a mechanism to relieve torsional strain. For substituted cyclobutanes like this compound, the substituents influence the depth of the potential energy wells and the puckering angle. DFT calculations on related cyclobutane carboxylic acids have revealed a double-well potential for the ring-puckering motion. researchgate.net
A conformational energy landscape for this compound would likely show two primary energy minima corresponding to the two equivalent puckered conformations of the ring. The energy barrier between these minima would be influenced by the steric and electronic effects of the methyl, amino, and carboxylic acid groups. The cis arrangement of the amino and carboxylic acid groups could potentially lead to intramolecular hydrogen bonding, which would stabilize certain conformations and be quantifiable through these calculations.
A representative table of computed relative energies for different puckers of a substituted cyclobutane is shown below.
| Conformation | Puckering Angle (θ) | Relative Energy (kcal/mol) (Representative) |
| Puckered (Equatorial-like) | ~25-30° | 0.00 (Global Minimum) |
| Planar (Transition State) | 0° | ~1.5 - 2.0 |
| Puckered (Axial-like) | ~25-30° | 0.00 (Global Minimum) |
Prediction of Preferred Conformations and Flexibility
The preferred conformation will be a puckered cyclobutane ring. In the cis isomer, the amino and methyl groups are on the same face of the ring relative to the carboxylic acid group. The puckering of the ring places substituents into pseudo-axial and pseudo-equatorial positions. The relative stability of these arrangements is determined by steric interactions. For a 1,3-disubstituted cyclobutane, a conformation that places the larger substituents in pseudo-equatorial positions is generally favored to minimize steric strain. libretexts.org In this specific molecule, the interplay between the methyl, amino, and carboxylic acid groups will determine the exact puckering angle and the preferred orientation of the substituents. The flexibility of the molecule is largely confined to the puckering motion of the ring and the rotation of the exocyclic amino and carboxylic acid groups.
Influence of the Cyclobutane Ring on this compound Conformation and Rigidity
The dominant structural feature of this compound is the cyclobutane ring, which imposes significant conformational rigidity compared to acyclic amino acids. nih.gov This rigidity stems from the inherent strain in the four-membered ring. While a planar cyclobutane would have 90° bond angles, the puckering of the ring to relieve torsional strain further reduces these angles to around 88°. libretexts.org This deviation from the ideal tetrahedral angle of 109.5° results in significant angle strain.
This inherent strain and the puckered nature of the ring lead to several key conformational consequences:
Limited Number of Low-Energy Conformations : Unlike a flexible alkyl chain that can adopt numerous conformations, the cyclobutane ring can only exist in a few low-energy puckered states. nih.gov
Defined Spatial Orientation of Substituents : The puckered ring forces the substituents into well-defined pseudo-axial and pseudo-equatorial positions. This fixes the relative spatial orientation of the amino, methyl, and carboxylic acid groups, which is a crucial feature for molecular recognition by enzymes and receptors. researchgate.net
Reduced Rotational Freedom : The incorporation of the backbone atoms into a ring structure significantly hinders bond rotation, leading to a more rigid molecular scaffold.
The cis relationship between the amino and methyl groups further defines the molecule's shape. The puckered conformation of the cyclobutyl ring allows for specific spatial arrangements that can influence intermolecular interactions. nih.gov
Comparative Conformational Analysis with Acyclic and Other Cyclic Amino Acids
A comparison of the conformational properties of this compound with other amino acids highlights the unique structural features imparted by the cyclobutane ring.
| Amino Acid Type | Key Conformational Features |
| Acyclic Amino Acids (e.g., Alanine, Leucine) | High degree of conformational flexibility due to free rotation around single bonds in the side chain. The peptide backbone can adopt a wide range of phi (φ) and psi (ψ) dihedral angles, as depicted in a Ramachandran plot. |
| This compound | Rigid Core : The puckered cyclobutane ring severely restricts the number of accessible conformations. sci-hub.seFixed Substituent Geometry : The relative positions of the amino, methyl, and carboxylic acid groups are locked into a specific spatial arrangement by the ring. |
| Other Cyclic Amino Acids (e.g., Proline, Aminocyclopentanecarboxylic Acid) | Proline (5-membered ring) : The pyrrolidine ring restricts the backbone phi (φ) angle, lending rigidity to peptide structures. The ring can adopt "endo" and "exo" puckered conformations. biorxiv.orgAminocyclopentanecarboxylic Acid (5-membered ring) : More flexible than cyclobutane derivatives due to less angle strain, adopting "envelope" or "twist" conformations. researchgate.netAminocyclohexanecarboxylic Acid (6-membered ring) : Adopts stable "chair" conformations, which are relatively rigid and position substituents in well-defined axial and equatorial orientations. |
Applications of Cis 3 Amino 1 Methylcyclobutanecarboxylic Acid in Medicinal Chemistry and Chemical Biology Research
Utilization as a Constrained Building Block and Scaffold in Drug Discovery Efforts
In the quest for new medicines, the ability to control the shape of a molecule is paramount. Cis-3-Amino-1-methylcyclobutanecarboxylic acid serves as a "constrained building block," meaning its rigid structure helps to lock a larger molecule into a specific conformation. nih.gov This is particularly advantageous in drug discovery, where the goal is to design a molecule that fits precisely into the binding site of a target protein, much like a key fits into a lock. By reducing the flexibility of a drug candidate, researchers can enhance its binding affinity and selectivity for its intended target, which can lead to increased potency and fewer side effects.
Role in Peptidomimetic Design and Development
Peptides, short chains of amino acids, are involved in a vast array of biological processes and are therefore attractive starting points for drug development. However, they often suffer from poor stability in the body and are easily broken down by enzymes. Peptidomimetics are molecules that mimic the structure and function of peptides but are designed to be more robust. This compound plays a crucial role in the design of these more drug-like molecules. nih.govupc.edu
By strategically inserting this compound into a peptide sequence, chemists can exert precise control over its three-dimensional shape. nih.gov The rigid cyclobutane (B1203170) ring restricts the rotational freedom of the peptide backbone, forcing it to adopt a specific conformation. This can be used to stabilize a desired bioactive conformation, that is, the shape the peptide needs to be in to interact with its biological target. This conformational control is a powerful tool for enhancing the biological activity and stability of peptide-based drugs.
Proteins and peptides often fold into specific three-dimensional shapes, such as beta-turns and helices, which are crucial for their function. The rigid structure of this compound allows it to be used as a template to mimic these important secondary structural motifs. drugdesign.org For instance, it can be used to create a scaffold that positions key chemical groups in the same spatial arrangement as a beta-turn, a common feature in protein-protein interactions. By mimicking these structures, researchers can design small molecules that disrupt disease-causing protein interactions.
| Mimicked Structure | Importance in Biology | Role of this compound |
| Beta-turn | Crucial for protein folding and molecular recognition events. | Provides a rigid scaffold to orient functional groups in a turn-like geometry. |
| Helix | A fundamental structural component of many proteins. | Can be used to nucleate or stabilize helical conformations in peptides. |
Development of this compound-Based Pharmacological Probes
Pharmacological probes are essential tools for studying the function of proteins and other biological molecules. These probes are typically small molecules that interact with a specific target and can be used to modulate its activity. The well-defined structure of this compound makes it an excellent scaffold for the development of highly selective pharmacological probes. By attaching different chemical groups to the cyclobutane ring, researchers can create a library of compounds to screen for activity against a particular target. These probes can then be used to investigate the role of that target in health and disease, providing valuable insights for drug discovery.
Contribution to Structure-Based Drug Design Initiatives
Structure-based drug design is a powerful approach that uses the three-dimensional structure of a biological target to design new drugs. mdpi.comproteinstructures.com By understanding the shape and chemical properties of a protein's binding site, chemists can design molecules that fit perfectly and have a high affinity. The rigid and predictable geometry of this compound makes it an ideal building block for this approach. Its incorporation into a drug candidate can help to ensure that the molecule adopts the intended conformation for optimal binding to its target. This can significantly accelerate the drug design process and increase the chances of success.
Impact on Ligand Development for Specific Receptor Targets
The development of ligands, molecules that bind to specific receptors, is a cornerstone of drug discovery. The unique conformational constraints imposed by this compound have been leveraged to create ligands with high selectivity for their intended receptor targets. For example, by incorporating this amino acid into a peptide, it is possible to favor a conformation that binds to one subtype of receptor over another. This selectivity is crucial for developing drugs with fewer off-target effects. Research has demonstrated the utility of conformationally constrained amino acids in developing ligands for a variety of receptors, highlighting the broad applicability of this approach.
Use in Combinatorial Chemistry Libraries for Lead Generation
The strategic incorporation of conformationally restricted building blocks is a cornerstone of modern combinatorial chemistry for the generation of high-quality screening libraries aimed at lead discovery. Molecules possessing rigid three-dimensional structures are of particular interest as they can pre-organize key pharmacophoric features in a defined spatial orientation, potentially leading to higher binding affinities and improved selectivity for biological targets. In this context, this compound serves as a valuable scaffold due to the inherent structural constraints imposed by its cyclobutane core.
The use of scaffolds like this compound in combinatorial libraries is driven by the need to explore chemical space beyond the predominantly flat aromatic structures that have historically dominated screening collections. nih.govnih.gov The puckered nature of the cyclobutane ring introduces a distinct three-dimensionality, which is a desirable trait for probing the often complex and well-defined binding pockets of proteins. nih.gov
Rationale for Inclusion in Chemical Libraries:
The design of combinatorial libraries often leverages "privileged scaffolds," which are molecular frameworks capable of providing ligands for multiple biological targets. The rigid nature of the cyclobutane ring in this compound makes it an attractive candidate for inclusion in such libraries. researchgate.net Its structure offers several advantages for lead generation:
Conformational Rigidity: The cyclobutane ring restricts the rotational freedom of the molecule, reducing the entropic penalty upon binding to a target. This can translate to higher binding affinities for potential drug candidates. researchgate.net
Three-Dimensional Diversity: The non-planar structure of the cyclobutane moiety allows for the presentation of substituents in well-defined vectors, increasing the shape diversity of a chemical library. nih.govnih.gov This is crucial for exploring the topographical features of target binding sites.
Scaffold for Novel Peptidomimetics: As a non-natural amino acid, it can be incorporated into peptide-like structures to create peptidomimetics with enhanced stability against enzymatic degradation compared to natural peptides. researchgate.netnih.gov
Introduction of Novel Chemical Space: The inclusion of such unique building blocks helps to populate libraries with compounds that are structurally distinct from existing drugs and screening compounds, thereby increasing the probability of identifying novel hits.
Library Design and Synthesis:
While specific large-scale combinatorial libraries built solely from this compound are not extensively documented in publicly available research, the principles of its use can be inferred from studies on similar conformationally constrained amino acids and cyclobutane fragments. nih.govresearchgate.netnih.gov In a typical combinatorial synthesis workflow, the amino and carboxylic acid functional groups of this compound would serve as anchor points for diversification.
For instance, in a parallel synthesis approach, the carboxylic acid could be coupled with a diverse set of amines, while the amino group could be acylated with a variety of carboxylic acids or sulfonyl chlorides. This strategy allows for the rapid generation of a large number of discrete compounds, each with a unique combination of substituents displayed on the rigid cyclobutane core.
A hypothetical library design is outlined in the table below:
| Scaffold | Diversity Point 1 (Amine Acylation) | Diversity Point 2 (Carboxylic Acid Amidation) | Resulting Library |
| This compound | R¹-COOH | R²-NH₂ | A collection of amides with diverse R¹ and R² groups |
| R¹-SO₂Cl | A collection of sulfonamides |
Table 1: Hypothetical Library Design Using this compound.
This approach, often facilitated by solid-phase or solution-phase parallel synthesis techniques, can generate libraries of sufficient size and diversity for high-throughput screening campaigns. The resulting compounds would possess a rigid core that presents the R¹ and R² groups in a stereochemically defined manner, which is advantageous for identifying initial leads with good structure-activity relationships. The selection of diverse and lead-like building blocks for R¹ and R² is crucial for the successful identification of promising hit compounds. nih.gov
Computational and Theoretical Studies on Cis 3 Amino 1 Methylcyclobutanecarboxylic Acid
Quantum Mechanical (QM) Calculations
No dedicated quantum mechanical studies on cis-3-Amino-1-methylcyclobutanecarboxylic acid were identified.
Electronic Structure and Charge Distribution Analysis
Specific analyses of the electronic structure and charge distribution for this compound are not available. General quantum mechanics principles can be applied to any molecule, but specific published data, including electron density maps or Mulliken charge distribution tables for this compound, could not be located.
Elucidation of Reaction Pathways for Synthesis
While synthetic routes for related aminocyclobutane derivatives exist, computational studies elucidating the specific reaction pathways for the synthesis of this compound have not been published. Such studies would typically involve density functional theory (DFT) to map transition states and reaction energy profiles, but this information is not available for this compound.
Molecular Docking Simulations with Biological Targets
There is no publicly available research detailing molecular docking simulations of this compound with any specific biological targets.
Prediction of Ligand-Receptor Binding Poses and Affinities
Without specific docking studies, there are no predicted binding poses or calculated binding affinities to report. The process of molecular docking is highly dependent on the chosen protein target, and no such studies involving this ligand have been published.
Identification of Key Interacting Residues within Binding Sites
The identification of key interacting amino acid residues is a direct outcome of molecular docking simulations. Due to the absence of such studies for this compound, no information on its specific interactions with any protein binding sites is available.
Molecular Dynamics (MD) Simulations of Ligand-Receptor Complexes
No molecular dynamics simulation studies have been published for complexes of this compound with any biological receptor. MD simulations provide insights into the dynamic behavior and stability of ligand-receptor complexes over time. The absence of initial docking studies precludes the possibility of subsequent MD simulations.
Due to the lack of specific research data for this compound in the requested areas of computational and theoretical study, it is not possible to provide a detailed, data-driven article as per the user's instructions.
Conformational Stability and Dynamics of Bound Ligands
Understanding the conformational stability and dynamics of a ligand when it is bound to its biological target is crucial for rational drug design. Molecular dynamics (MD) simulations are a primary tool for this purpose, providing a "movie" of the molecular interactions over time. frontiersin.org These simulations can reveal the preferred three-dimensional arrangement (conformation) of this compound within a binding site and analyze its flexibility.
The cyclobutane (B1203170) ring, a key feature of this molecule, is known for its unique puckered structure and inherent ring strain. nih.gov MD simulations can investigate how this strain influences the ligand's conformation upon binding and whether the ring "flattens" or adopts specific puckered states to achieve an optimal fit. For similar cyclobutane-containing amino acids, X-ray diffraction studies have shown that the ring is often nearly planar. researchgate.net
Simulations of a ligand-protein complex can track the stability of the bound conformation over nanoseconds or even microseconds. mdpi.com Key metrics such as the root-mean-square deviation (RMSD) of the ligand's atoms are calculated from the simulation trajectory to quantify its stability. A stable RMSD value over time suggests that the ligand maintains a consistent binding pose, which is often a hallmark of potent inhibitors. mdpi.com Conversely, large fluctuations could indicate a less stable interaction or the presence of multiple binding modes. nih.gov
Characterization of Dynamic Interactions within the Binding Site
Beyond conformational stability, MD simulations provide detailed characterization of the dynamic, non-covalent interactions between the ligand and its receptor. researchgate.net For this compound, these interactions would be mediated by its key functional groups: the carboxylic acid, the amino group, and the methyl group.
The simulation can identify and quantify critical interactions, such as:
Hydrogen Bonds: The amino and carboxylic acid groups are prime candidates for forming hydrogen bonds with amino acid residues in the binding site, such as aspartate, glutamate, or asparagine. MD simulations track the distance and angle between donor and acceptor atoms throughout the simulation, revealing the persistence and strength of these bonds. mdpi.com
Hydrophobic Interactions: The methyl group and the carbon scaffold of the cyclobutane ring can engage in favorable hydrophobic interactions with nonpolar residues like valine, leucine, and phenylalanine within the binding pocket. frontiersin.org
Salt Bridges: If the amino group is protonated (NH3+) and the carboxylic acid is deprotonated (COO-), they can form strong ionic interactions, or salt bridges, with charged residues on the protein target.
By analyzing the trajectory of the simulation, researchers can understand which of these interactions are most critical for maintaining the ligand's binding affinity and stability. nih.gov This knowledge is invaluable for designing analogs where these key interactions are preserved or enhanced to improve biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com This approach is fundamental in medicinal chemistry for optimizing lead compounds and predicting the activity of new, unsynthesized molecules. taylorfrancis.com
Development of Predictive Models for In Vitro Biological Activity
To develop a QSAR model for analogs of this compound, a dataset of structurally similar compounds with experimentally measured biological activities (e.g., IC50 values) is required. biointerfaceresearch.com The process involves several key steps:
Data Set Preparation: A series of analogs is compiled, and their structures are converted into a machine-readable format. The data is typically divided into a "training set," used to build the model, and a "test set," used to validate its predictive power. biointerfaceresearch.com
Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including topological, electronic, and geometric properties. nih.gov
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like support vector machines or neural networks, are used to build an equation that correlates the descriptors with biological activity. nih.govnih.gov
Model Validation: The model's robustness and predictive ability are rigorously tested. Internal validation (e.g., leave-one-out cross-validation, Q²) and external validation using the test set (predictive R²) are performed to ensure the model is not overfitted and can accurately predict the activity of new compounds. mdpi.comnih.gov
A statistically significant and validated QSAR model can then be used to predict the in vitro activity of novel, virtual analogs of this compound, helping to prioritize which compounds to synthesize and test. researchgate.net
Identification of Physicochemical Descriptors Influencing Activity
A major benefit of QSAR modeling is its ability to identify the key physicochemical properties, or descriptors, that govern a compound's biological activity. mdpi.com By analyzing the descriptors that are most heavily weighted in the QSAR equation, chemists can gain insight into the structure-activity relationship (SAR). For a series of carboxylic acid derivatives, these descriptors often relate to properties like charge distribution, size, and shape. nih.gov
Commonly identified descriptors and their potential influence on the activity of this compound analogs are summarized in the table below.
| Descriptor Category | Specific Descriptor Example | Potential Influence on Biological Activity |
| Electronic | Dipole Moment | Influences polar interactions and overall solubility. A higher dipole moment might enhance binding in a polar pocket. mdpi.com |
| Steric/Topological | Molecular Weight / Volume | Relates to the size and fit of the molecule in the binding site. There is often an optimal size for maximal activity. mdpi.com |
| Steric/Topological | Topological Polar Surface Area (TPSA) | Estimates the surface area of polar atoms; correlates with hydrogen bonding capacity and membrane permeability. |
| Thermodynamic | Polarizability | Describes how easily the electron cloud can be distorted. Important for induced-fit interactions with the target. mdpi.comnih.gov |
| Quantum Chemical | HOMO/LUMO Energies | Relate to the molecule's ability to donate or accept electrons, which can be critical in certain enzymatic reactions or binding events. |
These insights guide chemists in modifying the lead structure. For instance, if the QSAR model indicates that lower polar surface area is beneficial, modifications might focus on replacing polar groups with nonpolar ones to improve activity. mdpi.com
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is another powerful computational strategy used in drug discovery to identify new chemical entities that could bind to a specific target. nih.gov A pharmacophore is an abstract 3D representation of the essential molecular features—such as hydrogen bond donors, acceptors, hydrophobic regions, and charged groups—that are necessary for a molecule to exert a specific biological activity. arxiv.org
For this compound, a pharmacophore model could be generated based on its structure and known interactions within a binding site. This model would define the ideal spatial arrangement of features: a hydrogen bond donor (the amino group), a hydrogen bond acceptor/negative ionizable group (the carboxylic acid), and a hydrophobic feature (the methylcyclobutane (B3344168) scaffold). mdpi.com
Once a pharmacophore model is developed and validated, it can be used as a 3D query for virtual screening. nih.gov In this process, large digital libraries containing millions of chemical compounds are computationally searched to find molecules that match the pharmacophore model. frontiersin.orgmdpi.com The steps are as follows:
Database Preparation: A large database of purchasable or virtual compounds (like the ZINC database) is prepared, generating multiple 3D conformations for each molecule. nih.gov
Pharmacophore Screening: The validated pharmacophore model is used as a filter to rapidly screen the database. Only molecules that can adopt a conformation matching the 3D arrangement of the pharmacophore features are retained as "hits." port.ac.uk
Hit Filtering and Docking: The initial list of hits is often refined using other criteria, such as drug-likeness (e.g., Lipinski's Rule of Five) or molecular docking, to predict their binding affinity more accurately. nih.gov
This approach is highly effective for identifying structurally novel compounds that possess the necessary features for biological activity, providing new starting points for drug development programs. frontiersin.org
Future Directions and Emerging Research Avenues for Cis 3 Amino 1 Methylcyclobutanecarboxylic Acid
Exploration of Novel and Sustainable Synthetic Methodologies
The development of efficient and environmentally benign synthetic routes to access chiral cyclobutane (B1203170) amino acids is a critical area of ongoing research. Future methodologies are expected to move beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste. The focus will increasingly shift towards catalytic and asymmetric methods that offer high yields and stereoselectivity in a more sustainable fashion.
Key areas of exploration include:
[2+2] Photocycloadditions: Solution-state [2+2] photopolymerization techniques are gaining attention for creating cyclobutane rings. nih.gov Adapting these methods for the stereoselective synthesis of small molecules like cis-3-Amino-1-methylcyclobutanecarboxylic acid could provide a more direct and efficient pathway.
Biocatalysis: The use of enzymes, such as transaminases, offers a greener alternative to chemical synthesis for producing chiral amines. enamine.net Developing enzymatic pathways that can accommodate cyclobutane precursors could lead to highly selective and sustainable production methods.
Continuous Flow Chemistry: Continuous flow processes can offer improved control over reaction parameters, leading to higher yields and purity while minimizing waste. nih.gov Applying this technology to key steps in the synthesis of cyclobutane amino acids could make the process more scalable and economically viable.
Identification of New Biological Targets and Novel Interaction Modalities
The rigid structure of this compound makes it an excellent scaffold for probing protein-ligand binding pockets. plos.orgacs.org While research into its specific biological targets is ongoing, its structural similarity to neurotransmitters suggests it may interact with receptors in the central nervous system.
A primary area of investigation is its potential modulation of N-methyl-D-aspartate (NMDA) receptors . mdpi.comvirginia.edu These receptors are crucial for synaptic plasticity, learning, and memory, and their dysfunction is implicated in numerous neurological disorders. nih.gov The conformationally restricted nature of the cyclobutane ring could enforce a specific binding pose, leading to unique modes of interaction (modalities) that differ from more flexible, endogenous ligands. nih.govnih.gov
Future research will likely focus on:
Receptor Subtype Selectivity: Investigating whether the compound exhibits selectivity for specific NMDA receptor subunits (e.g., GluN2B), which could lead to therapies with fewer side effects. nih.gov
Allosteric Modulation: Exploring if the molecule binds to allosteric sites on receptors, offering a more subtle way to modulate receptor activity compared to direct antagonism or agonism.
Pharmacophore Mapping: Using the compound as a template to understand the precise structural requirements for binding to its targets, aiding in the design of new, more potent modulators. nih.gov
Advanced Structural Biology Techniques for Ligand-Receptor Complexes (e.g., Cryo-EM, Advanced NMR)
Determining the high-resolution three-dimensional structure of this compound bound to its biological target is essential for understanding its mechanism of action and for guiding further drug design. Advanced structural biology techniques are indispensable for this purpose.
Cryo-Electron Microscopy (Cryo-EM): This technique has revolutionized structural biology by allowing the visualization of large protein complexes in their near-native state. creative-biostructure.com Recent advancements have made it possible to determine the structures of even small protein-ligand complexes, approaching the theoretical size limit. biorxiv.orgbiorxiv.org Cryo-EM could be used to visualize the entire receptor-ligand complex, such as an NMDA receptor, revealing how the binding of the cyclobutane derivative induces conformational changes. rupress.orgacs.org
Advanced NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a powerful tool for studying protein-ligand interactions in solution, providing data on binding affinity, kinetics, and the specific atoms involved in the interaction. nih.govspringernature.combohrium.com Techniques like Saturation Transfer Difference (STD) NMR and Chemical Shift Perturbation (CSP) can identify which parts of the ligand are crucial for binding and map the binding site on the protein, even for weak interactions. creative-biostructure.comnih.gov
| Technique | Information Provided | Relevance for this compound |
| Cryo-EM | High-resolution 3D structure of the entire ligand-receptor complex. | Reveals the overall binding mode and induced conformational changes in targets like ion channels. biorxiv.orgbiorxiv.org |
| Advanced NMR | Binding site mapping, affinity constants (KD), kinetics, and ligand conformation in the bound state. | Provides detailed atomic-level insights into the dynamics of the interaction in solution. nih.govcreative-biostructure.com |
Integration with Artificial Intelligence and Machine Learning in Molecular Design
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating the design and optimization of new therapeutic agents. nih.govtandfonline.com These computational tools can be leveraged to explore the vast chemical space around the this compound scaffold.
Generative Models: Deep generative models, such as Generative Adversarial Networks (GANs), can learn from existing chemical data to design novel molecules with desired properties. nih.govnih.govmedium.com Starting with the core cyclobutane structure, these models could generate virtual libraries of new derivatives predicted to have improved potency, selectivity, or pharmacokinetic profiles. nvidia.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov By synthesizing and testing a series of derivatives, a robust QSAR model could be built to predict the activity of unsynthesized compounds, prioritizing the most promising candidates for synthesis.
Predictive Modeling: AI can predict various drug-like properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). Applying these models early in the design phase can help eliminate compounds likely to fail later in development, saving time and resources. researchgate.neteurekalert.org
Development of this compound for Optogenetic or Chemogenetic Tools
Optogenetics and chemogenetics are revolutionary techniques that allow for the precise control of neural activity using light or specific designer drugs, respectively. Unnatural amino acids are a key component of these technologies, allowing for the introduction of novel functionalities into proteins. nih.govnih.gov
The scaffold of this compound could be modified for these applications:
Photocaged Derivatives: By attaching a photolabile "caging" group to the molecule, its activity could be blocked until it is released by a pulse of light. researchgate.net If a derivative of this compound is found to modulate an ion channel, incorporating it into a photocaged form would allow researchers to control neuronal firing with high spatiotemporal precision. acs.org
Chemogenetic Ligands: The unique structure could serve as a basis for developing a ligand that exclusively activates a "Designer Receptor Exclusively Activated by a Designer Drug" (DREADD). This would involve engineering a receptor that does not respond to endogenous ligands but is activated by the synthetic cyclobutane derivative, providing a highly specific tool for modulating cellular signaling pathways.
Role in Supramolecular Chemistry and Materials Science (if relevant academic literature emerges)
While primarily explored for its biological potential, the rigid structure and functional groups of this compound also make it a candidate for applications in materials science and supramolecular chemistry. lifechemicals.com The cyclobutane motif is known to be a component in the synthesis of novel polymers and other materials. acs.orgcaltech.edu
Potential future directions include:
Peptide-Based Materials: Incorporating this rigid amino acid into peptide chains could be used to create highly ordered nanostructures, such as nanotubes or fibrils, with defined shapes and properties. The conformational constraint would help direct the self-assembly process.
Stress-Responsive Polymers: Cyclobutane rings can be engineered to open under mechanical stress. Polymers incorporating this moiety could be designed as mechanophores, where a color change or other signal is produced in response to force, indicating material fatigue or failure. lifechemicals.com
Crystal Engineering: The amino and carboxylic acid groups provide sites for predictable hydrogen bonding, allowing the molecule to be used as a "building block" to construct complex and functional crystalline materials.
Green Chemistry Approaches in the Synthesis of Cyclobutane Amino Acids
The principles of green chemistry aim to reduce the environmental impact of chemical processes. pnas.org Future synthetic strategies for cyclobutane amino acids will increasingly incorporate these principles.
Key green chemistry approaches include:
Use of Renewable Feedstocks: Research is underway to produce amino acids from biomass and waste CO2, moving away from petroleum-based starting materials. rsc.orgsustainabilitymatters.net.au Future work could focus on converting bio-derived precursors into the cyclobutane core.
Catalytic Efficiency: Replacing stoichiometric reagents with highly efficient catalysts minimizes waste. The development of catalysts for direct C-H activation and functionalization on the cyclobutane ring would represent a significant advance. pnas.org
Enzymatic Synthesis: As mentioned in section 7.1, enzymes operate under mild conditions (room temperature and pressure, in water) and offer unparalleled stereoselectivity. thechemicalengineer.com Expanding the toolbox of enzymes that can perform key transformations on cyclobutane substrates is a major goal for sustainable synthesis. rsc.org
Q & A
Q. Methodological Answer :
- Stereochemical Confirmation : -NMR coupling constants and NOESY to verify cis/trans configurations.
- Purity Assessment : HPLC with UV detection (≥98% purity, as in ) and LC-MS for mass verification.
- Thermal Stability : DSC (Differential Scanning Calorimetry) to determine melting points (e.g., mp 130–131°C for Boc-protected analogs in ).
- Salt Forms : FT-IR to distinguish free amines from hydrochloride salts (e.g., CAS 1630906-61-4 in ) .
Advanced: How do researchers address discrepancies in CAS registry numbers for structurally similar compounds?
Methodological Answer :
CAS number conflicts (e.g., lists CAS 74316-27-1, while refers to 1630906-61-4 for the hydrochloride) often indicate salt forms or stereoisomers. Mitigation steps:
Cross-Reference Databases : Use PubChem () or Reaxys to confirm IUPAC names and structures.
Batch Documentation : Require suppliers to provide Certificates of Analysis (CoA) with CAS, stereochemistry, and purity data.
Independent Validation : Perform -NMR and HRMS to confirm molecular formulae .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
